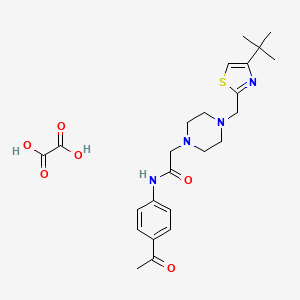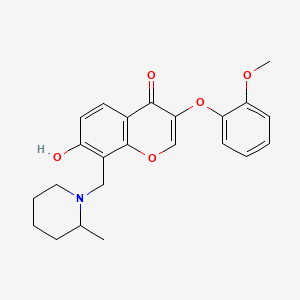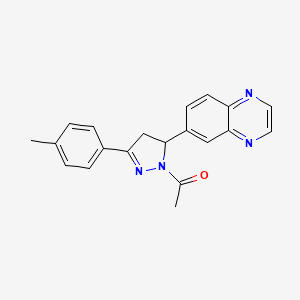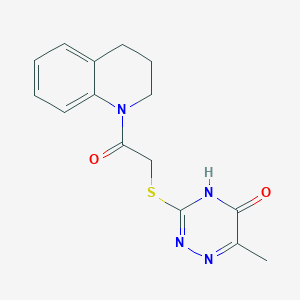
4-(Cyclohexylmethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylmethoxy)aniline (CHMA) is an organic compound used in a variety of scientific research applications. It is an aniline derivative that is widely used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material in the production of drugs and other compounds. CHMA is also used in the synthesis of various organic compounds, such as amines, amides, and nitriles.
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions with Chloromethanes
4-(Cyclohexylmethoxy)aniline, similar to other aniline derivatives, may participate in photochemical reactions with chloromethanes, such as tetrachloromethane, chloroform, and dichloromethane. These interactions can be studied in their ground and first excited singlet states, where stability constants of complexes and quantum yields of fluorescence can be determined. Such photochemical reactions are crucial for understanding the chemical behavior of anilines and their potential applications in photophysics and photochemistry (Boszczyk & Latowski, 1989).
Synthesis of Novel Polymers
4-(Cyclohexylmethoxy)aniline could theoretically be utilized in the synthesis of novel polymers, such as hyperbranched polymers with specific optical properties. For instance, polymers containing nonlinear optical chromophores have been synthesized for applications in optoelectronics and photonics. These polymers exhibit unique characteristics like good solubility in polar organic solvents and specific thermal properties, which are significant for developing new materials with tailored optical functionalities (Zhang, Wada, & Sasabe, 1997).
Catalysis and Organic Synthesis
In organic synthesis, aniline derivatives, including potentially 4-(Cyclohexylmethoxy)aniline, are valuable for catalytic reactions and the synthesis of complex organic compounds. For example, the cycloacylation of aniline derivatives to form 4-quinolones, which is facilitated by specific reagents under mild conditions, showcases the versatility of anilines in constructing heterocycles and other important organic frameworks. Such methodologies highlight the role of anilines in enabling efficient synthesis pathways for pharmacologically relevant compounds and other organic materials (Zewge et al., 2007).
Molecular Docking and Drug Design
The chemical structure of 4-(Cyclohexylmethoxy)aniline could be relevant in the design and synthesis of biologically active compounds, such as acyl thiourea derivatives. These compounds have shown potential in various biological applications, including antioxidant and anti-hemolytic activities. Moreover, molecular docking studies involving such derivatives can provide insights into their interactions with biological targets, thereby contributing to the field of drug design and discovery (Haribabu et al., 2015).
Eigenschaften
IUPAC Name |
4-(cyclohexylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKVTPDSILGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylmethoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)
![7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2856260.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)
![5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2856262.png)


![N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)





![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B2856279.png)